molecular formula C10H13BrO B8566517 2-(4-Bromo-2-ethylphenyl)ethanol

2-(4-Bromo-2-ethylphenyl)ethanol

Cat. No.: B8566517
M. Wt: 229.11 g/mol
InChI Key: WOOPCNKUNQAGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-ethylphenyl)ethanol is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . The compound features a benzene ring substituted with a bromine atom at the para position, an ethyl group at the ortho position, and an ethanol group at the adjacent position. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and lipophilicity from the bromine and ethyl substituents.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(4-bromo-2-ethylphenyl)ethanol

InChI

InChI=1S/C10H13BrO/c1-2-8-7-10(11)4-3-9(8)5-6-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

WOOPCNKUNQAGEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-(4-Bromo-2-ethylphenyl)ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₉H₁₁BrO 215.09 - 4-Bromo
- 2-Ethyl
- Ethanol
Expected higher lipophilicity due to ethyl group; polar hydroxyl group for solubility .
2-(4-Bromophenyl)ethanol C₈H₉BrO 201.06 - 4-Bromo
- Ethanol
Boiling point: 106–108°C (1 mmHg) ; used as a synthetic intermediate .
4-Bromo-2-ethylbenzenemethanol C₉H₁₁BrO 215.09 - 4-Bromo
- 2-Ethyl
- Methanol
Similar molecular weight but shorter alcohol chain; may exhibit lower solubility.
N-(4-Bromo-2-ethylphenyl)-2-(thiophen-2-yl)acetamide C₁₄H₁₄BrNOS 324.24 - 4-Bromo-2-ethylphenyl
- Acetamide-thiophene
Higher logP (3.66 ) due to thiophene and acetamide groups; potential bioactivity .
2-(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol C₉H₁₁BrN₂O₃ 283.10 - 4-Bromo-2-nitro
- Methylaminoethanol
Nitro group enhances reactivity; possible use in medicinal chemistry .

Functional Group Impact on Properties

  • Ethanol vs.
  • Ethyl vs. Methyl Groups: The ethyl substituent in this compound increases steric hindrance compared to non-ethyl analogs like 2-(4-bromophenyl)ethanol, which may influence reaction kinetics in synthetic pathways .
  • Bromine Position : Bromine at the para position (common across analogs) stabilizes the aromatic ring via electron-withdrawing effects, directing electrophilic substitution to specific positions .

Case Studies on Analogous Compounds

  • Pyrazole Synthesis: 1-(4-Bromo-2-ethylphenyl)-3,4-dicarbomethoxypyrazole (derived from 3-(4-Bromo-2-ethylphenyl)sydnone) demonstrates the role of bromo-ethylphenyl groups in forming stable heterocycles, with a melting point of 107–108°C .
  • Mass Spectrometry: Derivatives like 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) have been characterized via O-TMS derivatization, highlighting methodologies applicable to the target compound .

Industrial and Pharmaceutical Potential

  • Supplier Availability : Derivatives such as N-(4-Bromo-2-ethylphenyl)formamide are commercially available, indicating industrial demand for bromo-ethylphenyl intermediates .
  • Drug Development : The logP value of N-(4-Bromo-2-ethylphenyl)-2-(thiophen-2-yl)acetamide (3.66 ) suggests favorable membrane permeability, a critical factor in drug design .

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